2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride
Description
Nomenclature and Identification Systems
The compound 2-amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride is systematically named according to IUPAC guidelines, reflecting its ethyl, hydroxyethyl, and acetamide substituents. Its molecular formula, C₆H₁₅ClN₂O₂ , corresponds to a molecular weight of 182.65 g/mol . Key identifiers include:
- CAS Registry Number : 1220017-95-7
- Synonym : N-Ethyl-N-(2-hydroxyethyl)glycinamide hydrochloride
- SMILES Notation : Cl.CCN(CCO)C(=O)CN
- InChIKey : SOWVIYKQWNEFKF-UHFFFAOYSA-N
The compound is cataloged under MFCD13561975 in chemical databases, facilitating precise tracking in research contexts.
Structural Characteristics and Chemical Classification
The molecule features:
- Acetamide backbone (CH₃CONH₂ derivative) with an amino group (-NH₂) at the α-carbon.
- N-ethyl substituent (C₂H₅) and N-(2-hydroxyethyl) group (HOCH₂CH₂) bonded to the acetamide nitrogen.
- Hydrochloride salt , enhancing solubility via ionic interactions.
Functional groups :
- Primary amine (-NH₂)
- Tertiary amide (-CONR₂)
- Hydroxyl (-OH)
- Ionic chloride (Cl⁻)
Classified as a substituted glycinamide , it belongs to the amino acid amide family, characterized by modified glycine structures with enhanced pharmacological potential.
Historical Context of Discovery and Development
First synthesized as part of efforts to optimize adrenergic agents , this compound emerged from methodologies developed for analogs like midodrine. Early synthetic routes involved:
- Acylation of amino ketones with haloacetyl chlorides.
- Nucleophilic azidation and selective reduction using sodium borohydride.
- Salt formation with hydrochloric acid to improve stability.
Patents from the early 2000s highlight innovations in solvent systems (e.g., tetrahydrofuran-water) to accelerate reaction kinetics and reduce byproducts. These advancements enabled scalable production with >99% purity, critical for pharmaceutical intermediate applications.
Relationship to Glycinamide Family of Compounds
Glycinamide (H₂NCH₂CONH₂ ) serves as the foundational structure for this compound. Key modifications include:
- Ethyl group : Introduces steric bulk, altering binding affinity.
- Hydroxyethyl group : Enhances hydrophilicity and hydrogen-bonding capacity.
| Property | Glycinamide | 2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide HCl |
|---|---|---|
| Molecular Weight | 88.09 g/mol | 182.65 g/mol |
| Solubility | High in water | High (due to HCl salt) |
| Bioactivity | Buffer agent, purine synthesis | Pharmaceutical intermediate |
This derivative exemplifies the strategic functionalization of glycinamide to tailor physicochemical properties for specific industrial or medicinal uses.
Properties
IUPAC Name |
2-amino-N-ethyl-N-(2-hydroxyethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-2-8(3-4-9)6(10)5-7;/h9H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVIYKQWNEFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-95-7 | |
| Record name | Acetamide, 2-amino-N-ethyl-N-(2-hydroxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction of Ethanolamine with Cyanoacetate Esters
One of the most versatile and economical methods for preparing 2-cyano-N-(2-hydroxyethyl)acetamide involves reacting ethanolamine with ethyl or methyl cyanoacetate under various conditions:
| Method | Conditions | Outcome |
|---|---|---|
| Solvent-free stirring | Room temperature, 2 hours | Formation of 2-cyano-N-(2-hydroxyethyl)acetamide via nucleophilic substitution |
| Fusion method | 100–150 °C, no solvent | Efficient cyanoacetamide derivative synthesis |
| Reaction in ethanol/methanol | Boiling solvent, reflux | High yield of acetamide product |
This reaction exploits the nucleophilicity of the ethanolamine amine group attacking the ester carbonyl, followed by rearrangement to the amide.
Use of Cyanoacetyl Chloride
An alternative route uses cyanoacetyl chloride reacting with ethanolamine in the presence of a base such as triethylamine in dichloromethane:
Alkylation to Introduce N-Ethyl Group
To obtain 2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide, the N-ethyl substitution can be introduced by:
- Alkylation of the secondary amine with ethyl halides (e.g., ethyl bromide) under controlled conditions.
- Reductive amination using acetaldehyde and a reducing agent to install the ethyl group on the nitrogen.
Following alkylation, the hydrochloride salt can be formed by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ether.
Example Synthetic Scheme (Hypothetical Adaptation)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ethanolamine + ethyl cyanoacetate, stir at RT 2h | Formation of 2-cyano-N-(2-hydroxyethyl)acetamide |
| 2 | Alkylation with ethyl bromide, base (e.g., K2CO3), reflux | Introduction of N-ethyl group |
| 3 | Reduction of cyano group to amino (e.g., catalytic hydrogenation or LiAlH4) | Conversion of cyano to amino group |
| 4 | Treatment with HCl in ethanol | Formation of hydrochloride salt |
Research Findings and Analytical Data
- The solvent-free and fusion methods are environmentally friendly and cost-effective, yielding high purity products.
- The use of cyanoacetyl chloride provides better control over reaction stoichiometry and purity.
- Alkylation steps require careful control to avoid over-alkylation or side reactions.
- Reduction of the cyano group to amino is a critical step and can be achieved via catalytic hydrogenation or chemical reduction.
- Formation of the hydrochloride salt improves compound stability and solubility.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Solvent-free reaction | Ethanolamine + ethyl/methyl cyanoacetate | Room temp, 2 h | Simple, eco-friendly | May require purification |
| Fusion method | Ethanolamine + cyanoacetate ester | 100–150 °C | High yield | High temperature may cause side reactions |
| Acylation with cyanoacetyl chloride | Ethanolamine + cyanoacetyl chloride + triethylamine | DCM, room temp | Controlled reaction, high purity | Requires handling of acid chloride |
| Alkylation for N-ethyl group | Secondary amine + ethyl halide + base | Reflux or room temp | Specific substitution | Risk of over-alkylation |
| Reduction of cyano group | Catalytic hydrogenation or LiAlH4 | Mild conditions | Efficient conversion | Requires careful control |
| Hydrochloride salt formation | HCl in ethanol or ether | Room temp | Improves stability | Requires solvent removal |
Chemical Reactions Analysis
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride is a chemical compound with the molecular formula C₆H₁₅ClN₂O₂ . Information regarding its specific applications, comprehensive data tables, and well-documented case studies is limited in the provided search results. However, based on the available data, we can infer potential applications and properties .
Chemical Properties and Safety
Potential Applications
- Biopharmaceutical Production: It may be used in biopharmaceutical production, specifically in processes related to monoclonal antibodies (mAbs) . This includes downstream processing, scale-up procedures, and formulation of mAbs .
- Chemical Synthesis: this compound may serve as an intermediate or reactant in chemical synthesis . For instance, 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is used as a reactant in the synthesis of isoxazoline indolizine amides .
Safety Information
While specific safety information for this compound was not found in the search results, the closely related compound 2-amino-N-(2-hydroxyethyl)acetamide is known to be harmful if swallowed and can cause skin irritation .
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride involves its ability to protect amino groups and other functional groups during chemical reactions. This protection is crucial in the synthesis of peptide and protein drugs, where the compound prevents the destruction of these groups, ensuring the integrity of the final product .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns and Molecular Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Polarity : The hydroxyethyl group in the target compound enhances solubility compared to cyclohexyl () or trifluoroethyl () analogs. Midodrine’s dimethoxyphenyl group balances solubility for oral bioavailability .
- Lipophilicity : Trifluoroethyl substitution () increases logP, making it suitable for blood-brain barrier penetration.
- Pharmacological Activity : Midodrine’s aromatic substituents enable receptor binding, unlike simpler alkyl analogs .
Industrial and Pharmaceutical Relevance
- Drug Development : Midodrine demonstrates how structural complexity (e.g., aromatic rings) correlates with therapeutic efficacy . Simpler analogs like the target compound serve as building blocks.
- Agrochemicals : Chloroacetamide derivatives () are herbicides but differ significantly in substitution patterns, limiting direct comparability .
Biological Activity
2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride, a compound with the molecular formula C₆H₁₅ClN₂O₂, has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by detailed research findings and case studies.
The compound features an amino group, an ethyl group, and a hydroxyethyl group, which contribute to its unique chemical reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, including oxidation and substitution, making it valuable in synthetic organic chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. It may modulate enzyme activity or receptor function through binding interactions. The precise molecular targets are still under investigation but are believed to involve pathways relevant to cellular signaling and metabolic processes .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds designed based on this structure showed potent effects against human leukemia cell line K562 and prostate cancer cell line DU145. These findings suggest that this compound could serve as a lead compound for developing dual inhibitors targeting Bcr-Abl and histone deacetylases (HDACs), which are crucial in cancer progression .
Case Studies
- In Vitro Studies : In vitro assays have shown that modifications of this compound can lead to enhanced cytotoxicity against specific cancer cells. For example, compounds synthesized from this base structure demonstrated IC50 values in the low micromolar range against K562 cells, indicating strong potential for therapeutic applications .
- Mechanistic Insights : Further mechanistic studies revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as anticancer agents .
Medicinal Chemistry
The compound is being explored as a precursor for drug development due to its ability to act on multiple biological targets. Its structural features make it a suitable candidate for synthesizing novel therapeutic agents aimed at treating various diseases, particularly cancers.
Industrial Use
In addition to its potential medicinal applications, this compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes. Its versatility in chemical reactions enhances its value across different sectors .
Summary of Research Findings
| Study | Findings |
|---|---|
| In Vitro Assays | Demonstrated significant antiproliferative activity against K562 and DU145 cell lines |
| Mechanistic Studies | Induced apoptosis via caspase activation pathways |
| Chemical Reactions | Exhibited diverse reactivity including oxidation and substitution |
Q & A
Q. What are the optimal conditions for synthesizing 2-Amino-N-ethyl-N-(2-hydroxyethyl)acetamide hydrochloride with high purity and yield?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example, nucleophilic substitution reactions involving chloroethyl intermediates (common in similar compounds) often proceed efficiently under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran. Acidic or basic conditions (e.g., HCl catalysis) can enhance reaction rates . Purification via recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: 10% methanol in dichloromethane) is recommended to achieve >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC, Rf ~0.3 in ethyl acetate) ensures intermediate conversion .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (D2O, 400 MHz) should show characteristic peaks: δ 1.2 ppm (triplet, –CH2CH3), δ 3.4–3.6 ppm (multiplet, –N–CH2–CH2–OH), and δ 4.0 ppm (singlet, acetamide carbonyl). ¹³C NMR confirms the carbonyl carbon at ~170 ppm .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) to assess purity. Retention time typically ~8–10 minutes .
- Mass Spectrometry (MS): ESI-MS in positive mode should display [M+H]⁺ at m/z 209.1 (theoretical molecular weight: 208.7) .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying substituents on the acetamide backbone?
Methodological Answer: Substituent effects can alter reaction pathways. For instance, replacing the hydroxyethyl group with a methyl group (as in 2-Amino-N-ethyl-N-methylacetamide) reduces steric hindrance, accelerating nucleophilic substitution but increasing susceptibility to hydrolysis. Computational modeling (e.g., DFT calculations at the B3LYP/6-31G* level) predicts electron density shifts at the carbonyl oxygen, affecting reactivity. Experimental validation via kinetic studies (monitored by UV-Vis spectroscopy at 240 nm) under varying pH (4–10) reveals optimal stability at pH 6–7 .
Q. How can researchers resolve contradictory data on the compound’s stability under varying storage conditions?
Methodological Answer: Reported stability discrepancies (e.g., melting point variations from 120–125°C vs. 122°C ) often arise from hydration states or impurities. To resolve:
Q. What strategies mitigate side reactions during functionalization of the hydroxyethyl group?
Methodological Answer: Hydroxyethyl groups are prone to oxidation. To minimize side reactions:
- Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride prior to functionalization.
- Use mild oxidizing agents (e.g., TEMPO/NaClO) for controlled oxidation to carboxylic acids.
- Monitor byproducts via LC-MS; common impurities include over-oxidized species (m/z 225.1) or elimination products (m/z 191.0) .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for the same synthetic route?
Methodological Answer: Yield inconsistencies (e.g., 50–70% in similar acetamide syntheses ) stem from:
- Reagent Purity: Impurities in starting materials (e.g., <98% ethylamine hydrochloride) reduce efficiency.
- Scaling Effects: Pilot-scale reactions (>10 g) may suffer from inefficient mixing or heat dissipation.
- Workup Protocols: Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) lowers recovery. Standardize protocols with internal standards (e.g., 1-naphthol) to quantify losses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
